(3s)-1-Cbz-3-ethyl-piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

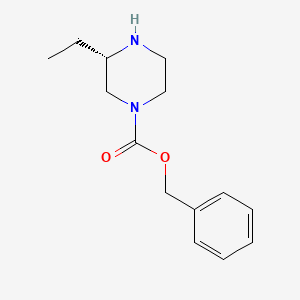

(3S)-1-Cbz-3-ethyl-piperazine is a chemical compound with the molecular formula C14H20N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The “Cbz” in its name refers to the carbobenzyloxy group, which is a protecting group commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-Cbz-3-ethyl-piperazine typically involves the protection of the piperazine nitrogen atoms followed by the introduction of the ethyl group. One common method involves the reaction of piperazine with benzyl chloroformate to form the N-Cbz-protected piperazine. This intermediate is then reacted with ethyl iodide in the presence of a base such as sodium hydride to introduce the ethyl group at the 3-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-Cbz-3-ethyl-piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can remove the Cbz protecting group, yielding the free amine.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reagents like palladium on carbon (Pd/C) can be employed.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium tert-butoxide are typical reagents.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Free amine derivatives.

Substitution: Various substituted piperazine derivatives depending on the substituent introduced.

Scientific Research Applications

(3S)-1-Cbz-3-ethyl-piperazine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its role as a building block for drug development.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry: It is used in the production of various chemical products and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of (3S)-1-Cbz-3-ethyl-piperazine depends on its specific application. In drug development, it may act by interacting with specific molecular targets such as enzymes or receptors. The carbobenzyloxy group can be removed under specific conditions to reveal the active amine, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Piperazine: The parent compound of (3S)-1-Cbz-3-ethyl-piperazine, widely used in pharmaceuticals.

N-Cbz-piperazine: A similar compound with the Cbz protecting group but without the ethyl substitution.

Ethyl-piperazine: A compound with an ethyl group but without the Cbz protecting group.

Uniqueness

This compound is unique due to the presence of both the Cbz protecting group and the ethyl substitution at the 3-position. This combination provides specific chemical properties that can be exploited in various synthetic and research applications.

Biological Activity

(3S)-1-Cbz-3-ethyl-piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a carbobenzyloxy (Cbz) protecting group at the nitrogen atom and an ethyl substituent at the piperazine ring. This structural configuration influences its interaction with biological targets and contributes to its pharmacological profile.

The mechanism of action for this compound is primarily attributed to its ability to interact with various receptors and enzymes:

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit biofilm formation in various bacterial strains, suggesting a potential application for this compound in combating bacterial infections .

| Compound | MIC (µg/mL) | Biofilm Inhibition (%) |

|---|---|---|

| (3S)-1-Cbz-3-ethyl | TBD | TBD |

| Related Piperazines | 0.5 - 1.0 | 90.82 - 42.03 |

Cytotoxicity and Anti-cancer Properties

Piperazine derivatives have been investigated for their cytotoxic effects against various cancer cell lines. In particular, compounds with similar structures have shown selective toxicity towards tumor cells while sparing normal cells . Further research is needed to establish the specific cytotoxic profile of this compound.

Case Studies

- CXCR4 Antagonism : A study focused on piperazine derivatives indicated that modifications at the piperazine nitrogen could enhance CXCR4 antagonistic activity. While specific data on this compound is not available, it suggests a pathway for future research into its role in cancer metastasis inhibition .

- Antimicrobial Efficacy : Another study demonstrated the effectiveness of piperazines in inhibiting biofilm formation in both standard and wild bacterial strains, with significant results at varying concentrations . This highlights the potential of this compound as an antimicrobial agent.

Properties

Molecular Formula |

C14H20N2O2 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

benzyl (3S)-3-ethylpiperazine-1-carboxylate |

InChI |

InChI=1S/C14H20N2O2/c1-2-13-10-16(9-8-15-13)14(17)18-11-12-6-4-3-5-7-12/h3-7,13,15H,2,8-11H2,1H3/t13-/m0/s1 |

InChI Key |

QTRLCDJCCBXKQC-ZDUSSCGKSA-N |

Isomeric SMILES |

CC[C@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CCC1CN(CCN1)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.